![molecular formula C12H12N2O3S2 B4774122 ethyl [(1,3-benzothiazol-2-ylthio)acetyl]carbamate](/img/structure/B4774122.png)
ethyl [(1,3-benzothiazol-2-ylthio)acetyl]carbamate
Overview
Description
Ethyl [(1,3-benzothiazol-2-ylthio)acetyl]carbamate, also known as EBTC, is a chemical compound that has been widely studied for its potential use as a pesticide and fungicide. EBTC is a member of the carbamate family of chemicals, which are known for their ability to inhibit the activity of the enzyme acetylcholinesterase. In
Mechanism of Action
Ethyl [(1,3-benzothiazol-2-ylthio)acetyl]carbamate works by inhibiting the activity of acetylcholinesterase, which leads to an accumulation of acetylcholine in the nervous system. This accumulation of acetylcholine can cause overstimulation of the nervous system, leading to paralysis and death in pests. ethyl [(1,3-benzothiazol-2-ylthio)acetyl]carbamate is also believed to have some fungicidal activity, although the exact mechanism of action is not well understood.
Biochemical and Physiological Effects:
ethyl [(1,3-benzothiazol-2-ylthio)acetyl]carbamate has been shown to have a range of biochemical and physiological effects in both pests and non-target organisms. In pests, ethyl [(1,3-benzothiazol-2-ylthio)acetyl]carbamate can cause paralysis and death through its inhibition of acetylcholinesterase. In non-target organisms, ethyl [(1,3-benzothiazol-2-ylthio)acetyl]carbamate can have a range of effects depending on the dose and exposure time. Some studies have shown that ethyl [(1,3-benzothiazol-2-ylthio)acetyl]carbamate can cause oxidative stress and damage to DNA in non-target organisms, while others have found no significant effects.
Advantages and Limitations for Lab Experiments
Ethyl [(1,3-benzothiazol-2-ylthio)acetyl]carbamate has several advantages for use in lab experiments, including its low cost, high purity, and stability. However, there are also several limitations to its use. ethyl [(1,3-benzothiazol-2-ylthio)acetyl]carbamate is highly toxic and must be handled with care, and its effects on non-target organisms can make it difficult to use in certain experiments.
Future Directions
There are several areas of future research for ethyl [(1,3-benzothiazol-2-ylthio)acetyl]carbamate. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the investigation of the potential health effects of ethyl [(1,3-benzothiazol-2-ylthio)acetyl]carbamate on humans and other non-target organisms. Finally, there is a need for more research into the potential use of ethyl [(1,3-benzothiazol-2-ylthio)acetyl]carbamate as a fungicide, as its mechanism of action in this regard is not well understood.
Scientific Research Applications
Ethyl [(1,3-benzothiazol-2-ylthio)acetyl]carbamate has been extensively studied for its potential use as a pesticide and fungicide due to its ability to inhibit the activity of acetylcholinesterase. Acetylcholinesterase is an enzyme that is essential for the proper functioning of the nervous system, and its inhibition can lead to paralysis and death in insects and other pests. ethyl [(1,3-benzothiazol-2-ylthio)acetyl]carbamate has been shown to be effective against a wide range of pests, including aphids, mites, and thrips.
properties
IUPAC Name |
ethyl N-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S2/c1-2-17-11(16)14-10(15)7-18-12-13-8-5-3-4-6-9(8)19-12/h3-6H,2,7H2,1H3,(H,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZDPIZKTMOEHOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)CSC1=NC2=CC=CC=C2S1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl N-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]carbamate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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